7-Methoxy-8-hydroxy-4-phenylcouMarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

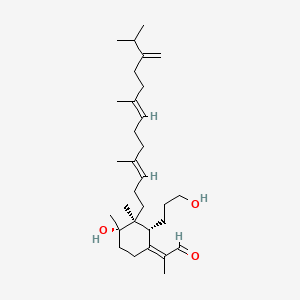

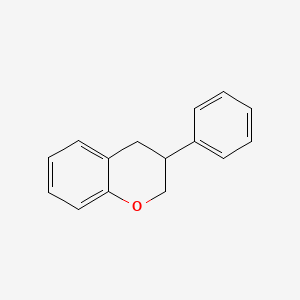

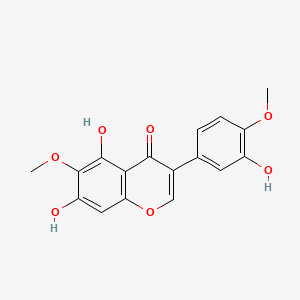

7-Methoxy-8-hydroxy-4-phenylcoumarin is a coumarin derivative that has been shown to be an anti-inflammatory agent . It is also known as 6-Hydroxy-7-methoxy-4-phenylcoumarin . The molecular formula of this compound is C16H12O4 .

Synthesis Analysis

The synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin and similar compounds has been a subject of research. One study discusses the synthesis of 7-hydroxy-4-substituted coumarins via the Pechmann condensation . This method involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of 7-Methoxy-8-hydroxy-4-phenylcoumarin is a topic of ongoing research. A study on 4-Hydroxy-7-methyl-3-phenylcoumarin might provide some insights into the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving 7-Methoxy-8-hydroxy-4-phenylcoumarin are also a subject of research. One study discusses the synthesis of 7-hydroxy-4-Methyl Coumarin via the Pechmann condensation . This reaction involves the condensation of resorcinol with Ethyl acetoacetate (EAA) under various reaction conditions .Aplicaciones Científicas De Investigación

4-Phenylcoumarins, including derivatives of 7-methoxy-4-phenylcoumarin, have been shown to act as uncouplers in spinach chloroplasts. They inhibit ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport (Calera et al., 1996).

Some 6-methyl-3-phenylcoumarins, closely related to 7-methoxy-4-phenylcoumarin, have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors, showing significant potency (Matos et al., 2009).

Indicanine A, a new 3-phenylcoumarin isolated from Erythrina indica, was found to be devoid of in vitro antibacterial activity (Nkengfack et al., 2000).

Methoxsalen, a compound related to 7-methoxy-4-phenylcoumarin, has been studied for its effects on human cytochrome P-450 2A6 activity (Kharasch et al., 2000).

4-Arylcoumarins produced by Streptomyces aureofaciens have demonstrated anti-inflammatory effects in LPS-induced murine macrophage RAW 264.7 cells (Taechowisan et al., 2006).

Hydroxylated 3-phenylcoumarins have been synthesized and evaluated as antioxidants and antiproliferative agents, with some showing potent activities (Yang et al., 2011).

7-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one from Swietenia Macrophylla King seed has shown potential in reducing blood glucose levels and influencing gene expression related to diabetes in rats (Prasetyastuti et al., 2016).

Direcciones Futuras

The future directions for research on 7-Methoxy-8-hydroxy-4-phenylcoumarin and similar compounds are promising. Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future research may focus on exploring the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins and their potential applications .

Propiedades

IUPAC Name |

8-hydroxy-7-methoxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFIARNUQLEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-8-hydroxy-4-phenylcouMarin | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

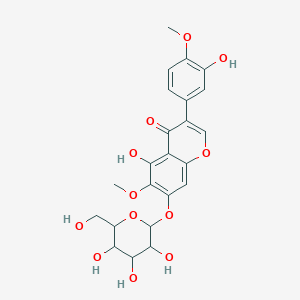

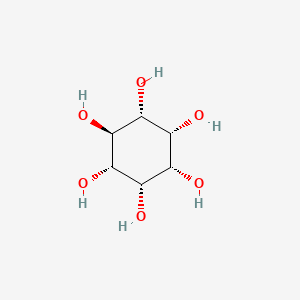

![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)